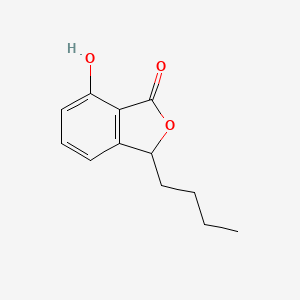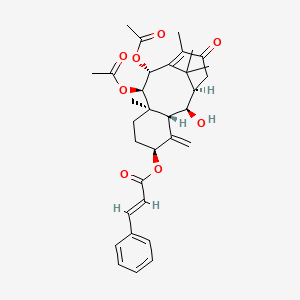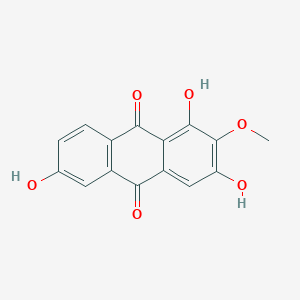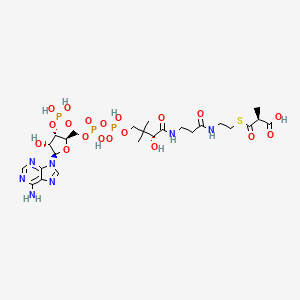
(S)-Methylmalonyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-methylmalonyl-CoA is the (S)-enantiomer of methylmalonyl-CoA. It has a role as an Escherichia coli metabolite and a mouse metabolite. It derives from a coenzyme A. It is a conjugate acid of a this compound(5-).
Applications De Recherche Scientifique
Polyketide Biosynthesis : Crosby et al. (2012) reported that (S)-Methylmalonyl-CoA is used in polyketide biosynthesis, which is crucial for producing pharmaceutically relevant products with diverse properties like antibacterial and anticancer effects. These findings demonstrate the enzyme's potential for heterologous polyketide biosynthesis (Crosby, H. A., Rank, K. C., Rayment, I., & Escalante‐Semerena, J., 2012).
Metabolic Pathways : Shi et al. (2009) explained that this compound is a key intermediate in several metabolic pathways, including the degradation of branched amino acids and odd chain fatty acids. This highlights its significance in both biosynthetic and degradative processes (Shi, L., Gao, P., Yan, X.-X., & Liang, D., 2009).
Genetic Studies : Chandler and Venditti (2005) explored the genetic aspects of methylmalonic acidemia, a disorder involving an inability to convert methylmalonyl-CoA into succinyl-CoA. Their research provides insights into the molecular genetics of this disorder (Chandler, R., & Venditti, C., 2005).
Enzyme Function Analysis : Bobik and Rasche (2001) identified the human dl-methylmalonyl-CoA racemase gene, which is involved in the metabolism of propionyl-CoA. Their study emphasizes the importance of analyzing prokaryotic gene arrangements to understand human gene functions (Bobik, T., & Rasche, M., 2001).
Enzyme Kinetics : Chowdhury and Banerjee (2000) focused on the thermodynamic and kinetic characterization of Co-C bond homolysis catalyzed by methylmalonyl-CoA mutase. Their research contributes to understanding the enzyme's mechanism and its efficiency in catalysis (Chowdhury, S., & Banerjee, R., 2000).
Enzyme Structure : McCarthy et al. (2001) detailed the crystal structure of methylmalonyl-CoA epimerase from Propionibacterium shermanii, providing insights into its enzymatic function and potential mechanisms in epimerization and isomerization reactions (McCarthy, A., Baker, H., Shewry, S., Patchett, M. L., & Baker, E., 2001).
Propriétés
Formule moléculaire |
C25H40N7O19P3S |
|---|---|
Poids moléculaire |
867.6 g/mol |
Nom IUPAC |
(2S)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12-,13+,16+,17+,18-,22+/m0/s1 |
Clé InChI |
MZFOKIKEPGUZEN-IBNUZSNCSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


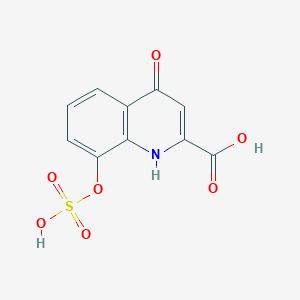
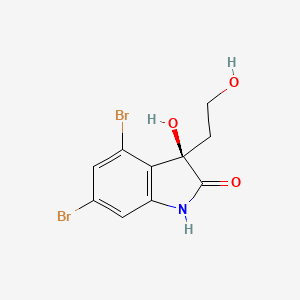
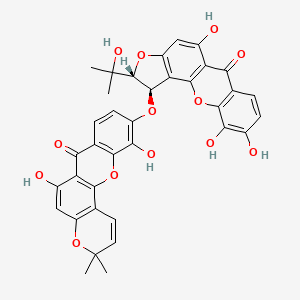
![2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-4-methylpentanoic acid](/img/structure/B1249077.png)
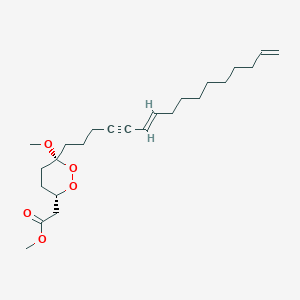
![(1S,2S,3S,11R,14S)-2-hydroxy-3-[(1S,2S,3S,11R,14S)-2-hydroxy-14-(1-hydroxyethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1249080.png)

